1,8-(Bismaleamic Acid)triethyleneglycol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-(Bismaleamic Acid)triethyleneglycol can be synthesized through a multi-step process involving the reaction of maleic anhydride with triethylene glycol. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product. The reaction involves the formation of amide bonds between the maleic anhydride and the triethylene glycol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions
1,8-(Bismaleamic Acid)triethyleneglycol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,8-(Bismaleamic Acid)triethyleneglycol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 1,8-(Bismaleamic Acid)triethyleneglycol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
1,8-(Bismaleamic Acid)diethyleneglycol: Similar structure but with diethylene glycol instead of triethylene glycol.
1,8-(Bismaleamic Acid)tetraethyleneglycol: Contains tetraethylene glycol, leading to different properties and applications.
Uniqueness
1,8-(Bismaleamic Acid)triethyleneglycol is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with a wide range of molecules and participate in various chemical reactions, making it versatile for different applications .
Properties
IUPAC Name |
(Z)-4-[2-[2-[2-[[(Z)-3-carboxyprop-2-enoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O8/c17-11(1-3-13(19)20)15-5-7-23-9-10-24-8-6-16-12(18)2-4-14(21)22/h1-4H,5-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b3-1-,4-2- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQYEDJAHPPVIF-CCAGOZQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(NC(=O)/C=C\C(=O)O)COCCOCCNC(=O)/C=C\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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